molecular formula C17H15ClFN3O2S B1530531 1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine CAS No. 928325-68-2

1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine

Cat. No. B1530531
M. Wt: 379.8 g/mol
InChI Key: SSLMSFPNMHPHQU-UHFFFAOYSA-N
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Description

1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine is a useful research compound. Its molecular formula is C17H15ClFN3O2S and its molecular weight is 379.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery and Potassium-Competitive Acid Blocking (P-CAB) Mechanism

TAK-438 was identified as a novel and potent potassium-competitive acid blocker (P-CAB) through the synthesis of pyrrole derivatives aimed at developing compounds with low log D and high ligand-lipophilicity efficiency (LLE) values. This compound exhibited potent inhibitory activity against H(+),K(+)-ATPase and demonstrated significant gastric acid secretion inhibitory action in vivo, surpassing the efficacy and duration of action of proton pump inhibitors (PPIs). It was selected for further development for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases due to its superior potency and longer action duration (Yasuyoshi Arikawa et al., 2012).

Comparative Studies with Lansoprazole

Further studies compared TAK-438's antisecretory effect with Lansoprazole, a widely used PPI, in animal models. TAK-438 demonstrated a more potent and longer-lasting inhibitory effect on histamine-stimulated gastric acid secretion in rats and dogs compared to Lansoprazole. Pharmacokinetic studies revealed TAK-438's high accumulation and slow clearance from gastric tissue, indicating a novel mechanism of action that could improve current PPI-based treatment of acid-related diseases (Yasunobu Hori et al., 2011).

Exploration of Chemical Structures and Therapeutic Potential

Research into the chemical structure and therapeutic potential of derivatives related to TAK-438 has expanded into various areas, including the synthesis of heterocyclic Schiff bases showing potential as anticonvulsant agents and novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with antidepressant-like activity. These studies underscore the chemical's versatility and potential in treating different conditions beyond acid-related diseases (S. Pandey & R. Srivastava, 2011; J. Sniecikowska et al., 2019).

properties

IUPAC Name

1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2S/c1-20-10-12-9-16(14-6-2-3-7-15(14)19)22(17(12)18)25(23,24)13-5-4-8-21-11-13/h2-9,11,20H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLMSFPNMHPHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(N(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro Vonoprazan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
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1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
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1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
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1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
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1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
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1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine

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